5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Substitution Reactions: Introduction of the tert-butylphenyl and trifluoromethylphenyl groups can be carried out through nucleophilic substitution reactions using appropriate halides or other electrophilic reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer agents.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: A simpler analog with similar core structure.
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thione: Another derivative with a methyl group instead of tert-butyl.
Uniqueness
The presence of the tert-butyl and trifluoromethyl groups in 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE may confer unique properties, such as increased lipophilicity, stability, and specific biological activities.
Properties
Molecular Formula |
C20H20F3N3OS |
---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-[[3-(trifluoromethyl)anilino]methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C20H20F3N3OS/c1-19(2,3)14-9-7-13(8-10-14)17-25-26(18(28)27-17)12-24-16-6-4-5-15(11-16)20(21,22)23/h4-11,24H,12H2,1-3H3 |
InChI Key |
GLDWZFHHFGFZBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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